molecular formula C12H16N2O B15251459 4-Amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one

4-Amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B15251459
M. Wt: 204.27 g/mol
InChI Key: HBQYSSRXGNKFMU-UHFFFAOYSA-N
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Description

4-Amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one is a chemical compound with a unique structure that includes an isoindoline core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of an amino group and a dihydroisoindolone ring makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpropylamine and phthalic anhydride.

    Cyclization Reaction: The reaction between 2-methylpropylamine and phthalic anhydride under acidic conditions leads to the formation of the isoindoline ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted isoindolones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The amino group and the isoindoline ring play crucial roles in binding to target proteins and enzymes. This binding can modulate various biological pathways, leading to the compound’s observed effects, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-methylphenol: This compound shares the amino group and a similar aromatic structure but lacks the isoindoline ring.

    2-Amino-4-methylpyridinium-4-hydroxybenzolate: This compound has a similar amino group and aromatic structure but differs in its overall molecular framework.

Uniqueness

4-Amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one is unique due to its isoindoline core, which imparts distinct chemical and biological properties. The combination of the amino group and the dihydroisoindolone ring allows for versatile chemical modifications and a wide range of applications in various fields.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

4-amino-2-(2-methylpropyl)-3H-isoindol-1-one

InChI

InChI=1S/C12H16N2O/c1-8(2)6-14-7-10-9(12(14)15)4-3-5-11(10)13/h3-5,8H,6-7,13H2,1-2H3

InChI Key

HBQYSSRXGNKFMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CC2=C(C1=O)C=CC=C2N

Origin of Product

United States

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